molecular formula C5H14Cl2N2 B2447370 (2-Cyclopropylethyl)hydrazine dihydrochloride CAS No. 1355355-88-2

(2-Cyclopropylethyl)hydrazine dihydrochloride

Cat. No.: B2447370
CAS No.: 1355355-88-2
M. Wt: 173.08
InChI Key: GWZPJRQZBDGOHS-UHFFFAOYSA-N
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Description

“(2-Cyclopropylethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1355355-88-2 . It is a powder at room temperature and has a molecular weight of 173.08 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H . This indicates the presence of a cyclopropyl group attached to an ethyl group, which is further connected to a hydrazine group. Two hydrochloride ions are also associated with this molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Cycloaddition Reactions and Derivative Synthesis

Hydrazine derivatives are crucial in cycloaddition reactions, which are fundamental to synthesizing structurally diverse pyridazine derivatives. Garve et al. (2016) explored the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, demonstrating a method to access tetrahydropyridazines efficiently. This work emphasizes the versatility of hydrazine derivatives in creating complex heterocyclic compounds, a cornerstone in medicinal chemistry and material science Garve et al., 2016.

Spectrophotometric and Fluorescence Probes

Hydrazine and its derivatives serve as key components in developing analytical methods for detecting various substances. George et al. (2008) reported a spectrophotometric method for determining hydrazine by forming a derivative with 2,4-dinitrophenylhydrazine, showcasing the role of hydrazine derivatives in analytical chemistry George et al., 2008. Additionally, Zhang et al. (2015) developed a near-infrared (NIR) fluorescence probe for hydrazine, highlighting the importance of hydrazine derivatives in environmental and biological sciences for sensitive and selective detection of hazardous substances Zhang et al., 2015.

Carbonyl-Olefin Metathesis and Organocatalysis

The reactivity of hydrazine derivatives underlines their utility in organocatalytic reactions, such as carbonyl-olefin metathesis. Hong et al. (2014) studied the mechanism of hydrazine-catalyzed carbonyl-olefin metathesis using density functional theory (DFT), revealing insights into the reactivities of different alkenes in cycloadditions and cycloreversions Hong et al., 2014.

Environmental and Biological Implications

Research also delves into the environmental and biological impacts of hydrazine derivatives. Choudhary and Hansen (1998) reviewed the health effects of hydrazines as environmental contaminants, underscoring the need for understanding their toxicological profiles due to widespread use and occurrence in hazardous waste sites Choudhary & Hansen, 1998.

Mechanism of Action

The mechanism of action for “(2-Cyclopropylethyl)hydrazine dihydrochloride” is not clearly recognized .

Safety and Hazards

“(2-Cyclopropylethyl)hydrazine dihydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-cyclopropylethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZPJRQZBDGOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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